molecular formula C27H33ClO12 B600845 Dapagliflozin 3-o-glucuronide CAS No. 1351438-75-9

Dapagliflozin 3-o-glucuronide

Cat. No. B600845
M. Wt: 585
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapagliflozin 3-O-β-D-glucuronide is a metabolite of dapagliflozin . Dapagliflozin is a first-generation selective sodium-glucose cotransporter (SGLT) 2 inhibitor that blocks glucose transport .


Synthesis Analysis

Dapagliflozin undergoes extensive metabolism, predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite dapagliflozin 3-O-glucuronide . This metabolite is not an SGLT2 inhibitor at clinically relevant exposures .


Molecular Structure Analysis

The molecular formula of Dapagliflozin 3-O-glucuronide is C27H33ClO12 . More detailed information about its structure can be found in the referenced papers .


Chemical Reactions Analysis

Dapagliflozin 3-O-glucuronide is primarily formed through the glucuronidation of dapagliflozin . The elimination of Dapagliflozin 3-O-glucuronide occurs mainly via renal excretion, with 61% of a dapagliflozin dose being recovered as this metabolite in urine .

Scientific Research Applications

  • Pharmacokinetics in Renal or Hepatic Impairment : A study by van der Walt et al. (2013) developed a population pharmacokinetic model for Dapagliflozin and Dapagliflozin 3-o-glucuronide, focusing on renal and hepatic contribution to metabolism. It was found that renal and hepatic impairment decreased the clearance of Dapagliflozin to its inactive metabolite Dapagliflozin 3-o-glucuronide (van der Walt et al., 2013).

  • Drug-Drug Interaction Studies : Kasichayanula et al. (2013) evaluated the potential for drug-drug interaction between Dapagliflozin and two potential UGT1A9 modulators, as Dapagliflozin is primarily metabolized to Dapagliflozin 3-o-glucuronide via the UGT1A9 pathway (Kasichayanula et al., 2013).

  • Impact of Hepatic Impairment : Another study by Kasichayanula et al. (2011) compared the pharmacokinetics of Dapagliflozin in patients with varying degrees of hepatic impairment with healthy subjects. They found that systemic exposure to Dapagliflozin in subjects with hepatic impairment was correlated with the degree of impairment (Kasichayanula et al., 2011).

  • Influence of Kidney Function : Kasichayanula et al. (2013) also assessed the effect of renal function on the pharmacokinetics and pharmacodynamics of Dapagliflozin. The study found that plasma concentrations of Dapagliflozin and Dapagliflozin 3-o-glucuronide were incrementally increased with declining kidney function (Kasichayanula et al., 2013).

  • Discovery and Clinical Evaluation : Meng et al. (2008) discovered Dapagliflozin as a potent and selective SGLT2 inhibitor, leading to its clinical evaluation for the treatment of type 2 diabetes (Meng et al., 2008).

  • Pharmacokinetics in Chinese Subjects : Yang et al. (2013) studied the pharmacokinetic and pharmacodynamic properties of Dapagliflozin in healthy Chinese subjects, including its major inactive metabolite Dapagliflozin 3-o-glucuronide (Yang et al., 2013).

  • Bioanalytical Assay for Clinical Studies : Ji et al. (2015) developed a liquid chromatography-tandem mass spectrometry assay for Dapagliflozin in human plasma, which also quantifies Dapagliflozin's major systemic circulating glucuronide metabolite (Ji et al., 2015).

  • Cardiovascular Outcomes in Type 2 Diabetes : Studies by DECLARE–Timi Investigators (2019) and Wiviott et al. (2019) investigated the cardiovascular safety profile of Dapagliflozin in patients with type 2 diabetes, finding no higher or lower rate of major adverse cardiovascular events compared to placebo (DECLARE–Timi Investigators, 2019), (Wiviott et al., 2019).

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZULHSUKTZGTR-PTNNFGGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapagliflozin 3-o-glucuronide

CAS RN

1351438-75-9
Record name Dapagliflozin 3-O-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351438759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DAPAGLIFLOZIN 3-O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X42P3B148J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
135
Citations
JS van der Walt, Y Hong, L Zhang… - CPT …, 2013 - Wiley Online Library
… A semi-mechanistic population pharmacokinetic (PK) model was developed for dapagliflozin and its inactive metabolite dapagliflozin 3-O-glucuronide (D3OG) with emphasis on renal …
Number of citations: 31 ascpt.onlinelibrary.wiley.com
S Kasichayanula, X Liu, F LaCreta, SC Griffen… - Clinical …, 2014 - Springer
… -1A9 to the major metabolite dapagliflozin 3-O-glucuronide (this metabolite is not an SGLT2 … Dapagliflozin 3-O-glucuronide elimination occurs mainly via renal excretion, with 61 % of a …
Number of citations: 230 link.springer.com
S Kasichayanula, M Chang… - Diabetes, Obesity …, 2011 - Wiley Online Library
… inactive major metabolite, dapagliflozin 3-O-glucuronide, and PD … of dapagliflozin and dapagliflozin 3-O-glucuronide, measured … exposure to dapagliflozin 3-O-glucuronide was similar …
Number of citations: 119 dom-pubs.onlinelibrary.wiley.com
S Kasichayanula, X Liu, SC Griffen… - Diabetes, Obesity …, 2013 - Wiley Online Library
… Dapagliflozin is primarily metabolized via the uridine diphosphate-glucuronosyltransferase (UGT)1A9 pathway to its major inactive metabolite, dapagliflozin 3-O-glucuronide. The aim of …
Number of citations: 65 dom-pubs.onlinelibrary.wiley.com
X He, Y Li, Y Ma, Y Fu, X Xun, Y Cui, Z Dong - Molecules, 2022 - mdpi.com
… DAPA is primarily metabolized to inactive metabolite dapagliflozin 3-O-glucuronide via UGT1A9 in the liver and kidneys and then excreted out of the body in the urine. However, it is …
Number of citations: 4 www.mdpi.com
S Kasichayanula, X Liu, W Zhang, M Pfister… - Clinical …, 2011 - Elsevier
… inactive metabolite, dapagliflozin 3-O-glucuronide, which does … have shown that dapagliflozin 3-O-glucuronide represents the … Dapagliflozin 3-O-glucuronide is primarily excreted in the …
Number of citations: 96 www.sciencedirect.com
SC Chen, D Cai, C Winnett, M Nguyen… - Clinical …, 2023 - Wiley Online Library
… of dapagliflozin, dapagliflozin-3-O-glucuronide, was used to … taken for dapagliflozin, dapagliflozin-3-O-glucuronide, and … Dapagliflozin-3-O-glucuronide PK suggests a minimal effect …
Number of citations: 1 accp1.onlinelibrary.wiley.com
S Kasichayanula, X Liu, M Pe Benito… - British journal of …, 2013 - Wiley Online Library
… Dapagliflozin is metabolized via direct glucuronide conjugation mediated by uridine diphosphate glucuronosyltransferase (UGT) 1A9 to dapagliflozin 3-O-glucuronide (D3OG) 19, which …
Number of citations: 132 bpspubs.onlinelibrary.wiley.com
L Yang, H Li, H Li, A Bui, M Chang, X Liu… - Clinical …, 2013 - Elsevier
… Mean (SD) plasma concentration–time profiles for dapagliflozin and dapagliflozin-3-O-glucuronide with single-dose (day 1; open circles) and multiple-dose (day 10; solid circles) …
Number of citations: 43 www.sciencedirect.com
P Balakumar, K Sundram, SA Dhanaraj - Pharmacological research, 2014 - Elsevier
… to form its major metabolite known as dapagliflozin 3-O-glucuronide, which is not a SGLT2 inhibitor … could decrease the clearance of dapagliflozin to dapagliflozin 3-O-glucuronide [24]. …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.